molecular formula C12H14BrClN2 B3364614 2-Amino-6-bromo-3-propylquinoline hydrochloride CAS No. 1171784-46-5

2-Amino-6-bromo-3-propylquinoline hydrochloride

Cat. No.: B3364614
CAS No.: 1171784-46-5
M. Wt: 301.61 g/mol
InChI Key: RUSXQLSKEWUFPQ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C12H13BrN2•HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-propylquinoline hydrochloride typically involves the bromination of 3-propylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-bromo-3-propylquinoline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-bromo-3-propylquinoline hydrochloride is unique due to the presence of both the bromine and amino groups, which enhance its reactivity and specificity in biochemical applications. The propyl group also contributes to its unique chemical properties, making it a valuable compound in research .

Properties

IUPAC Name

6-bromo-3-propylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2.ClH/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSXQLSKEWUFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656636
Record name 6-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171784-46-5
Record name 6-Bromo-3-propylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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